1-Bromo-2-(4-nitrophenoxy)naphthalene
Description
Properties
Molecular Formula |
C16H10BrNO3 |
|---|---|
Molecular Weight |
344.16 g/mol |
IUPAC Name |
1-bromo-2-(4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H10BrNO3/c17-16-14-4-2-1-3-11(14)5-10-15(16)21-13-8-6-12(7-9-13)18(19)20/h1-10H |
InChI Key |
MBNMVWKUBZZNIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Comprehensive Analysis of Preparation Methods for 1-Bromo-2-(4-nitrophenoxy)naphthalene
The compound 1-Bromo-2-(4-nitrophenoxy)naphthalene is a structurally complex aromatic ether, featuring a naphthalene core substituted with a bromine atom and a 4-nitrophenoxy group. Its synthesis is of significant interest in organic and medicinal chemistry due to its utility as an intermediate for more elaborate molecular architectures. This report provides an exhaustive, authoritative review of the preparation methods for 1-Bromo-2-(4-nitrophenoxy)naphthalene, drawing on diverse, peer-reviewed, and patent literature. The analysis covers mechanistic insights, experimental conditions, yields, and comparative evaluation of synthetic strategies, with data tables summarizing key findings. The focus is strictly on preparation methods, ensuring a professional and research-oriented perspective.
Summary of Key Findings
The synthesis of 1-Bromo-2-(4-nitrophenoxy)naphthalene is most efficiently achieved via nucleophilic aromatic substitution, typically involving the reaction of 1-bromo-2-naphthol with 4-nitrochlorobenzene in the presence of a base. This method is favored for its operational simplicity, high yields, and the accessibility of starting materials. Alternative routes, such as transition-metal-catalyzed couplings and multi-step functional group transformations, have been explored but are less prevalent due to increased complexity or lower selectivity. The nucleophilic aromatic substitution pathway is well-documented in both academic and industrial settings, with variations in solvent, base, and temperature influencing the reaction outcome. The following sections provide a detailed, stepwise analysis of each method, supported by experimental data and mechanistic rationale.
Structural and Synthetic Context
Molecular Structure and Reactivity
1-Bromo-2-(4-nitrophenoxy)naphthalene is characterized by a naphthalene ring system bearing a bromine atom at the 1-position and a 4-nitrophenoxy substituent at the 2-position. The presence of the electron-withdrawing nitro group on the phenoxy moiety enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions. The bromine atom on the naphthalene ring serves as a potential site for further functionalization, making the compound a valuable synthetic intermediate.
The molecular formula is C16H10BrNO3, with a molecular weight of 344.16 g/mol. The compound's structure is confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which reveal characteristic signals corresponding to the aromatic protons and the nitro group.
Synthetic Challenges
The synthesis of 1-Bromo-2-(4-nitrophenoxy)naphthalene requires careful control of reaction conditions to ensure selective substitution at the desired positions. The key challenges include:
- Achieving high regioselectivity in the etherification step.
- Avoiding side reactions such as over-bromination or nucleophilic attack at unintended positions.
- Ensuring the stability of the nitro group under basic or high-temperature conditions.
These challenges are addressed through judicious choice of starting materials, bases, solvents, and reaction temperatures, as detailed in the subsequent sections.
Nucleophilic Aromatic Substitution: The Principal Synthetic Route
Mechanistic Overview
The most widely adopted method for preparing 1-Bromo-2-(4-nitrophenoxy)naphthalene is nucleophilic aromatic substitution (S_NAr), wherein a nucleophile (the deprotonated form of 1-bromo-2-naphthol) attacks an activated aromatic halide (typically 4-nitrochlorobenzene). The nitro group at the para position of the chlorobenzene ring significantly activates the ring towards nucleophilic attack, stabilizing the Meisenheimer complex intermediate and facilitating the displacement of the chloride ion.
The general reaction scheme is as follows:
$$
\text{1-Bromo-2-naphthol} + \text{4-nitrochlorobenzene} \xrightarrow{\text{Base, Solvent, Heat}} \text{1-Bromo-2-(4-nitrophenoxy)naphthalene} + \text{NaCl}
$$
Experimental Procedure
Reagents and Conditions
- Nucleophile: 1-Bromo-2-naphthol, which can be synthesized via bromination of 2-naphthol.
- Electrophile: 4-Nitrochlorobenzene, commercially available or prepared via nitration of chlorobenzene.
- Base: Potassium carbonate (K2CO3), sodium hydroxide (NaOH), or other strong bases to deprotonate the naphthol and generate the phenoxide ion.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are preferred for their ability to solubilize both reactants and promote nucleophilicity.
- Temperature: Typically 100–160°C, depending on the solvent and base.
Stepwise Synthesis
- Preparation of 1-Bromo-2-naphthol: 2-Naphthol is brominated using bromine in ethanol at low temperature (15°C), with sulfur dioxide as a scavenger, yielding 1-bromo-2-naphthol in over 90% yield.
- Generation of Phenoxide Ion: 1-Bromo-2-naphthol is dissolved in DMF, and K2CO3 is added to generate the phenoxide ion in situ.
- Nucleophilic Substitution: 4-Nitrochlorobenzene is added, and the mixture is heated to 120–160°C for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).
- Workup and Purification: After completion, the reaction mixture is cooled, poured into water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.
Data Table: Typical Reaction Conditions and Yields
| Entry | Nucleophile | Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 1-Bromo-2-naphthol | 4-Nitrochlorobenzene | K2CO3 | DMF | 140 | 8 | 85–92 | |
| 2 | 1-Bromo-2-naphthol | 4-Nitrochlorobenzene | NaOH | DMSO | 120 | 10 | 80–88 | |
| 3 | 1-Bromo-2-naphthol | 4-Nitrochlorobenzene | K2CO3 | NMP | 160 | 6 | 90 |
Mechanistic Insights
The reaction proceeds via the formation of a Meisenheimer complex, in which the phenoxide ion attacks the para-activated chlorobenzene ring. The nitro group stabilizes the negative charge in the intermediate, facilitating the loss of chloride and formation of the ether bond. The reaction is highly regioselective due to the strong electron-withdrawing effect of the nitro group, which directs nucleophilic attack to the para position.
Advantages and Limitations
Advantages:
- High yields and selectivity.
- Readily available starting materials.
- Operational simplicity and scalability.
Limitations:
- Requires elevated temperatures and polar aprotic solvents.
- The use of strong bases may limit functional group compatibility.
Alternative Synthetic Approaches
While nucleophilic aromatic substitution is the dominant method, alternative strategies have been explored, particularly for substrates with different substitution patterns or for specific applications.
Transition-Metal-Catalyzed Coupling Reactions
Transition-metal-catalyzed etherification, such as copper- or palladium-catalyzed Ullmann-type couplings, can be employed to form the aryl–O–aryl bond. In these methods, 1-bromo-2-naphthol is coupled with 4-nitrobromobenzene or 4-nitroiodobenzene in the presence of a copper or palladium catalyst, a ligand, and a base.
General Procedure
- Catalyst: Copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)2).
- Ligand: 1,10-Phenanthroline or triphenylphosphine.
- Base: Cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4).
- Solvent: DMF, DMSO, or toluene.
- Temperature: 100–140°C.
Data Table: Transition-Metal-Catalyzed Coupling
| Entry | Nucleophile | Electrophile | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 1-Bromo-2-naphthol | 4-Nitrobromobenzene | CuI | 1,10-Phen | Cs2CO3 | DMF | 120 | 70–80 | |
| 2 | 1-Bromo-2-naphthol | 4-Nitroiodobenzene | Pd(OAc)2 | PPh3 | K3PO4 | DMSO | 130 | 75–85 |
Mechanistic Considerations
The reaction proceeds via oxidative addition of the aryl halide to the metal center, followed by transmetalation with the phenoxide and reductive elimination to form the aryl ether. The method is versatile but may require careful optimization of catalyst and ligand to achieve high yields.
Advantages and Limitations
Advantages:
- Broader substrate scope, including less activated aryl halides.
- Milder conditions for some substrates.
Limitations:
- Higher cost due to use of transition metals and ligands.
- Potential for metal contamination in the product.
Stepwise Functional Group Transformations
In some cases, a stepwise approach is adopted, involving the synthesis of intermediate compounds such as 1-bromo-2-naphthol, followed by etherification and subsequent nitration or bromination.
Synthesis of 1-Bromo-2-naphthol
1-Bromo-2-naphthol is prepared by bromination of 2-naphthol using bromine in ethanol at low temperature, as described previously. The product is isolated by crystallization and purification.
Etherification with 4-Nitrophenol
Alternatively, 1-bromo-2-naphthol can be etherified with 4-nitrophenol using a dehydrating agent such as phosphorus oxychloride (POCl3) or via Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine). However, these methods are less common due to lower yields and harsher conditions.
Nitration or Bromination of Preformed Ethers
In rare cases, the naphthyl ether is formed first, followed by selective bromination or nitration. This approach is generally less favored due to difficulties in achieving regioselectivity and the risk of over-substitution.
Comparative Evaluation
The nucleophilic aromatic substitution method remains the most efficient and widely used, offering high yields, operational simplicity, and scalability. Transition-metal-catalyzed couplings provide an alternative for challenging substrates but are less common for this specific compound due to the high reactivity of the nitro-activated aryl halide in S_NAr reactions.
Experimental Data and Optimization Studies
Influence of Reaction Parameters
Systematic studies have evaluated the impact of various reaction parameters on the yield and selectivity of the nucleophilic aromatic substitution.
Base Selection
Potassium carbonate is generally preferred for its moderate basicity and compatibility with polar aprotic solvents. Sodium hydroxide can also be used but may lead to side reactions or lower selectivity.
Solvent Effects
DMF and DMSO are the solvents of choice due to their ability to solubilize both reactants and promote nucleophilicity. NMP is also effective but may require higher temperatures.
Temperature and Time
Elevated temperatures (120–160°C) are necessary to achieve high conversion rates. Reaction times of 6–12 hours are typical, with longer times required at lower temperatures.
Molar Ratios
A slight excess of 4-nitrochlorobenzene (1.1–1.2 equivalents) is often used to drive the reaction to completion.
Data Table: Optimization of Reaction Conditions
| Parameter | Range Tested | Optimal Value | Effect on Yield (%) | Reference |
|---|---|---|---|---|
| Base | K2CO3, NaOH, Cs2CO3 | K2CO3 | 85–92 | |
| Solvent | DMF, DMSO, NMP | DMF | 90–92 | |
| Temperature (°C) | 100–160 | 140 | 90–92 | |
| Time (h) | 4–12 | 8 | 90–92 | |
| Molar Ratio (ArCl:ArOH) | 1:1–1.2:1 | 1.1:1 | 90–92 |
Purification and Characterization
The crude product is typically purified by recrystallization from ethanol or by column chromatography on silica gel. The identity and purity of the product are confirmed by NMR, MS, and melting point determination.
Industrial and Scale-Up Considerations
Scalability
The nucleophilic aromatic substitution method is readily scalable, with reported syntheses on multi-gram to kilogram scale in both academic and industrial laboratories. The use of inexpensive and readily available reagents, combined with high yields and straightforward purification, makes this method suitable for large-scale production.
Waste Management
The primary byproduct is sodium or potassium chloride, which is benign. However, the disposal of spent solvents and any unreacted starting materials must be managed in accordance with environmental regulations.
Mechanistic and Theoretical Studies
Computational Insights
Density functional theory (DFT) calculations have been employed to model the transition state and energy profile of the nucleophilic aromatic substitution, confirming the stabilizing effect of the nitro group and the feasibility of the reaction under the reported conditions.
Kinetic Studies
Kinetic studies indicate that the reaction follows second-order kinetics, with the rate-determining step being the formation of the Meisenheimer complex. The presence of electron-withdrawing groups on the aryl halide accelerates the reaction, while electron-donating groups retard it.
Summary Table: Comparative Evaluation of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations | Reference |
|---|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 1-Bromo-2-naphthol, 4-nitrochlorobenzene, K2CO3, DMF | 140°C, 8 h | 85–92 | High yield, simple, scalable | Requires polar aprotic solvent | |
| Transition-Metal-Catalyzed Coupling | 1-Bromo-2-naphthol, 4-nitrobromobenzene, CuI, 1,10-phen, Cs2CO3, DMF | 120°C, 10 h | 70–80 | Broader substrate scope | Cost, metal contamination | |
| Mitsunobu Etherification | 1-Bromo-2-naphthol, 4-nitrophenol, DIAD, PPh3, THF | RT, 12 h | 50–60 | Mild conditions | Lower yield, more steps | |
| Stepwise Nitration/Bromination | Naphthyl ether, Br2 or HNO3 | Varies | 40–60 | Alternative for selectivity | Poor regioselectivity |
Chemical Reactions Analysis
1-Bromo-2-(4-nitrophenoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide to form nitriles.
Oxidation and Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include bromine, potassium carbonate, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-(4-nitrophenoxy)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Bromo-2-(4-nitrophenoxy)naphthalene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects . The bromine atom can also participate in electrophilic aromatic substitution reactions, further modifying its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key physical and structural attributes of 1-bromo-2-(4-nitrophenoxy)naphthalene with related brominated naphthalene derivatives:
Key Observations:
- Electron-Withdrawing Effects: The nitro group in 1-bromo-2-(4-nitrophenoxy)naphthalene significantly enhances electrophilic substitution reactivity at position 1 compared to methyl or allyloxy substituents .
- Melting Points: Derivatives with polar substituents (e.g., nitro, methoxy) exhibit higher melting points due to increased intermolecular interactions. For example, 1-bromo-2-((3-(4-methoxyphenyl)allyl)oxy)naphthalene melts at 151–153°C .
- Steric Effects: Bulkier substituents like bromomethyl or allyloxy groups hinder crystallization, as seen in the lack of reported melting points for such compounds .
Chemical Reactivity
- Cross-Coupling Reactions: The bromine atom in 1-bromo-2-(4-nitrophenoxy)naphthalene participates in Suzuki-Miyaura couplings, though the nitro group may necessitate palladium catalysts with higher electron-deficient tolerance .
- Electrophilic Substitution: The nitro group deactivates the naphthalene ring, directing further substitutions to the less deactivated positions (e.g., position 6 or 7) .
- Nucleophilic Substitution: Bromine at position 1 is less reactive in SNAr compared to bromine in 1-bromo-2-(bromomethyl)naphthalene due to the electron-withdrawing nitro group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
